![molecular formula C7H13ClN4 B2710607 4-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride CAS No. 2260933-11-5](/img/structure/B2710607.png)
4-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride
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Description
Synthesis Analysis
The synthesis of compounds similar to 4-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride has been reported in the literature. For example, a series of 1,3-disubstituted ureas containing a bicyclic lipophilic group of natural origin were synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines in yields of up to 82% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the hydrogens attached to an amine typically appear 2.3-3.0 ppm in 1H NMR spectra . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .Scientific Research Applications
Synthetic Utility and Methodology Development
One study highlights the synthesis of a conformationally rigid α-amino acid with a bicyclo[3.1.1]heptane skeleton, demonstrating the compound's utility in constructing complex molecules with defined three-dimensional structures (V. Vasin, D. Korovin, V. V. Razin, 2016). The methodology involves conjugate addition reactions, showcasing the compound's versatility in organic synthesis.
Chemical Biology and Target Identification
In the realm of chemical biology, the azido group's bioorthogonal properties facilitate the selective modification of proteins, enabling the study of biological processes without interfering with native functions. A study demonstrates the use of a biotin-tethered diazotransfer reagent for the selective modification of proteins with azides, showcasing the potential of azido derivatives in target identification and functionalization of biomolecules (Jonas Lohse, L. Swier, R. Oudshoorn, G. Médard, B. Kuster, D. Slotboom, M. Witte, 2017).
Advanced Materials and Nanotechnology
The synthesis of novel polyazacryptands for the recognition of tetrahedral oxoanions, along with their X-ray structures, illustrates the compound's utility in creating advanced materials with specific anion recognition capabilities. Such materials have potential applications in sensing, separation technologies, and catalysis (D. Jana, G. Mani, C. Schulzke, 2013).
Pharmacological Research and Drug Design
The synthesis of bicyclic amino acid derivatives through Aza‐Diels‐Alder reactions in aqueous solution exemplifies the compound's role in generating key intermediates for drug design and pharmacological research. These reactions offer a route to enantiomerically enriched compounds, crucial for developing new medications with specific biological activities (H. Waldmann, M. Braun, 1991).
properties
IUPAC Name |
4-azidobicyclo[2.2.1]heptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c8-6-1-3-7(5-6,4-2-6)10-11-9;/h1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCIGOKTFUDPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2260933-11-5 |
Source
|
Record name | 4-azidobicyclo[2.2.1]heptan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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